4-(Chloromethanesulfonyl)-N-cyclohexyl-2-nitroaniline
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Overview
Description
4-(Chloromethanesulfonyl)-N-cyclohexyl-2-nitroaniline is an organic compound that features a chloromethanesulfonyl group, a cyclohexyl group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N-cyclohexyl-2-nitroaniline typically involves multiple steps. One common method includes the reaction of chloromethanesulfonyl chloride with N-cyclohexyl-2-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of chloromethanesulfonyl chloride and the potential hazards associated with its handling .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-N-cyclohexyl-2-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethanesulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chloromethanesulfonyl group.
Reduction: The major product is 4-(Aminomethanesulfonyl)-N-cyclohexyl-2-nitroaniline.
Oxidation: Oxidation can lead to the formation of cyclohexanone derivatives
Scientific Research Applications
4-(Chloromethanesulfonyl)-N-cyclohexyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-N-cyclohexyl-2-nitroaniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethanesulfonyl)-N-phenyl-2-nitroaniline
- 4-(Chloromethanesulfonyl)-N-methyl-2-nitroaniline
- 4-(Chloromethanesulfonyl)-N-ethyl-2-nitroaniline
Uniqueness
4-(Chloromethanesulfonyl)-N-cyclohexyl-2-nitroaniline is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
61496-58-0 |
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Molecular Formula |
C13H17ClN2O4S |
Molecular Weight |
332.80 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-N-cyclohexyl-2-nitroaniline |
InChI |
InChI=1S/C13H17ClN2O4S/c14-9-21(19,20)11-6-7-12(13(8-11)16(17)18)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,9H2 |
InChI Key |
CQVJZLOOXCYMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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